molecular formula C20H18N4S B12641540 N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine CAS No. 920519-41-1

N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B12641540
CAS No.: 920519-41-1
M. Wt: 346.5 g/mol
InChI Key: RKLFAGVTTGRVSG-UHFFFAOYSA-N
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Description

N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine is a complex organic compound that features a benzothiazole moiety fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. Common synthetic pathways include:

    Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds.

    Knoevenagel Condensation: This reaction involves the condensation of aldehydes with active methylene compounds.

    Biginelli Reaction: A multi-component reaction that involves the condensation of urea, aldehydes, and β-keto esters.

    Microwave Irradiation: This method accelerates the reaction process and improves yields.

    One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product efficiently

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Molecular docking studies have shown that this compound can bind to active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of benzothiazole and pyrimidine moieties provides a versatile scaffold for the development of new therapeutic agents and advanced materials .

Properties

CAS No.

920519-41-1

Molecular Formula

C20H18N4S

Molecular Weight

346.5 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C20H18N4S/c1-12-8-9-15(19-23-16-6-4-5-7-18(16)25-19)11-17(12)24-20-21-13(2)10-14(3)22-20/h4-11H,1-3H3,(H,21,22,24)

InChI Key

RKLFAGVTTGRVSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

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